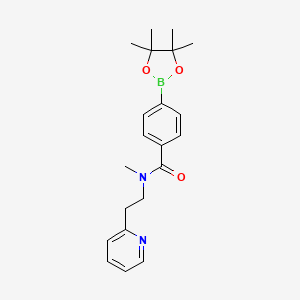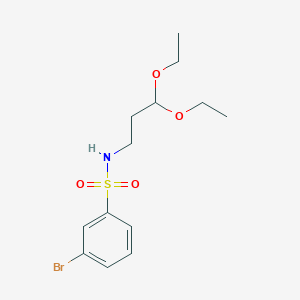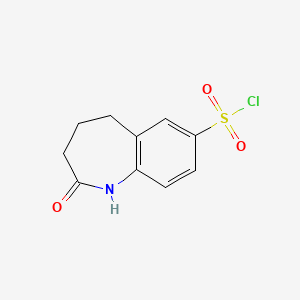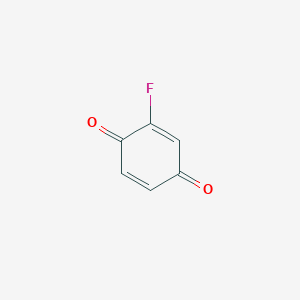
2-Fluor-1,4-Benzochinon
Übersicht
Beschreibung
2-Fluoro-1,4-benzoquinone is a cyclic diketone with a fluorine atom attached to one of the carbons in the ring.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1,4-benzoquinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxic effects on cancer cell lines.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.
Industry: Utilized in the development of new materials and chemical products
Wirkmechanismus
Target of Action
2-Fluoro-1,4-benzoquinone, also known as 2-Fluorocyclohexa-2,5-diene-1,4-dione, is a type of quinone, a class of compounds that have several beneficial effects . Quinones are electron carriers playing a role in photosynthesis . As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases .
Mode of Action
The mode of action of 2-Fluoro-1,4-benzoquinone involves its interaction with its targets through redox cycling . Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This allows them to participate in various biochemical reactions, contributing to their diverse biological activities.
Biochemical Pathways
2-Fluoro-1,4-benzoquinone affects several biochemical pathways due to its redox properties . It plays a role in photosynthesis as an electron carrier . In addition, it can participate in the oxidation of phenols, leading to the formation of dicarbonyl compounds .
Pharmacokinetics
Quinones are generally lipid-soluble due to their isoprenoid side chain, which allows them to be embedded in membrane lipid bilayers .
Result of Action
The molecular and cellular effects of 2-Fluoro-1,4-benzoquinone’s action are diverse due to its multifunctional nature . It exhibits properties of a ketone, being able to form oximes; an oxidant, forming the dihydroxy derivative; and an alkene, undergoing addition reactions, especially those typical for α,β-unsaturated ketones .
Action Environment
The action, efficacy, and stability of 2-Fluoro-1,4-benzoquinone can be influenced by various environmental factors. For instance, quinones can have toxicological effects through their presence as photoproducts from air pollutants . Furthermore, the redox equilibrium of quinones is sensitive to the hydrogen ion concentration, which can be influenced by the pH of the environment .
Biochemische Analyse
Biochemical Properties
2-Fluoro-1,4-benzoquinone is a fast redox cycling molecule and has the potential to bind to thiol, amine, and hydroxyl groups . This property makes it an important player in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is largely determined by its redox properties .
Cellular Effects
2-Fluoro-1,4-benzoquinone, by its antioxidant activity, improves general health conditions . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It also has toxicological effects through its presence as photoproducts from air pollutants .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-1,4-benzoquinone involves its ability to undergo redox cycling . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
2-Fluoro-1,4-benzoquinone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,4-benzoquinone typically involves the fluorination of cyclohexa-2,5-diene-1,4-dione. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom into the cyclohexadiene ring .
Industrial Production Methods: Industrial production of 2-Fluoro-1,4-benzoquinone may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding diols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or other nucleophiles.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various substituted cyclohexadiene derivatives.
Vergleich Mit ähnlichen Verbindungen
Cyclohexa-2,5-diene-1,4-dione: Lacks the fluorine atom but shares the cyclic diketone structure.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Contains additional hydroxy and methoxy groups, enhancing its bioactivity.
Uniqueness: 2-Fluoro-1,4-benzoquinone is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Eigenschaften
IUPAC Name |
2-fluorocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKUTQNVGAHLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564146 | |
| Record name | 2-Fluorocyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367-28-2 | |
| Record name | 2-Fluorocyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


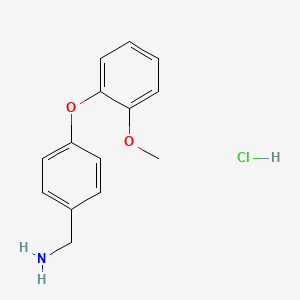
![5-(6-Bromobenzo[d][1,3]dioxol-5-yl)oxazole](/img/structure/B1628306.png)
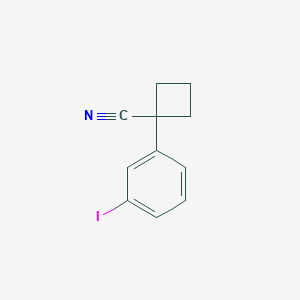


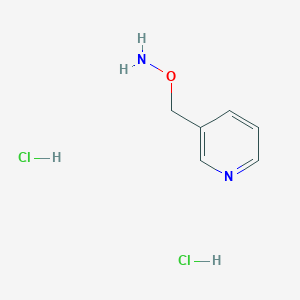

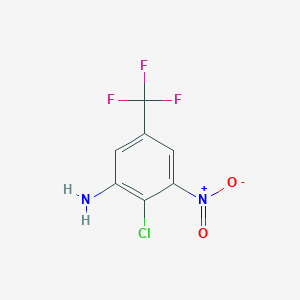
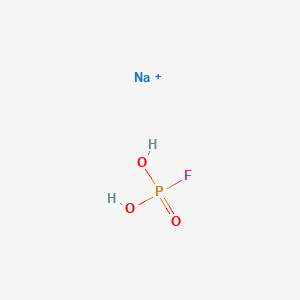
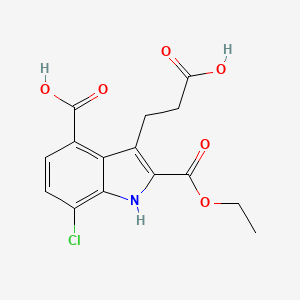
![4-[2-[2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B1628319.png)
